molecular formula C21H26N2O6S B2531954 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide CAS No. 922066-71-5

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide

Cat. No.: B2531954
CAS No.: 922066-71-5
M. Wt: 434.51
InChI Key: XEXWPWKBBZKDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is a synthetic tetrahydroisoquinoline derivative of significant interest in early-stage pharmacological research. Compounds based on the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold have been extensively investigated as high-affinity ligands for sigma-2 receptors (σ2R/TMEM97) . The sigma-2 receptor is a promising biomarker that is overexpressed in various rapidly proliferating malignant tumors, making it a key target for the development of novel oncology research tools, including positron emission tomography (PET) imaging agents for solid tumors . Furthermore, highly selective sigma-2 receptor ligands have shown encouraging in vivo pharmacological profiles in preclinical models, suggesting potential utility in neurobiological research, particularly in the study of nociception and inflammatory pain pathways . Beyond sigma receptor binding, structurally related tetrahydroisoquinolines (THIQs) have also demonstrated potent antiproliferative effects against human breast cancer cell lines, such as MCF-7 and MDA-MB-231, by acting as selective estrogen receptor modulators (SERMs) or through estrogen receptor-independent mechanisms like microtubule disruption . The specific sulfonyl ethyl linkage in this compound may influence its physicochemical properties and pharmacokinetic profile, offering researchers a valuable chemical tool to probe these diverse biological mechanisms and pathways.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-18-7-5-4-6-17(18)21(24)22-9-11-30(25,26)23-10-8-15-12-19(28-2)20(29-3)13-16(15)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXWPWKBBZKDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide can be achieved through multi-step organic synthesis. This typically involves the construction of the 6,7-dimethoxy-3,4-dihydroisoquinolin unit, followed by sulfonylation and subsequent coupling with 2-methoxybenzamide.

Industrial Production Methods: For large-scale production, this compound can be synthesized through optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced catalysis methods are often employed to maintain the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound can undergo several chemical transformations:

  • Oxidation: : The 3,4-dihydroisoquinolin unit can be oxidized to form isoquinoline derivatives.

  • Reduction: : The nitro functionalities, if present, can be reduced to amines.

  • Substitution: : The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) for catalytic hydrogenation.

  • Substitution: : Nucleophiles like sodium methoxide (NaOMe) for methoxy substitutions.

Major Products Formed from These Reactions: Depending on the reaction, the products can include isoquinoline derivatives, amines, and substituted benzamides.

Scientific Research Applications

This compound finds applications in various scientific domains:

  • Chemistry: : Used as an intermediate in organic synthesis and catalysis.

  • Biology: : Investigated for its potential in modulating biological pathways.

  • Medicine: : Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

  • Industry: : Applied in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound interacts with molecular targets primarily through its isoquinoline and benzamide moieties. These interactions often involve binding to enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups enhance the molecule's solubility and bioavailability, facilitating its physiological effects.

Comparison with Similar Compounds

Structural Analogues

Tetrahydroisoquinoline Derivatives
  • N-Benzyl-2-(1-{[3-(Diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (Compound 30) Substituents: Benzyl group, diethylamino-methoxyphenyl moiety. Synthesis: 76% yield via alkylation with 1-iodoethane . Relevance: Demonstrates selectivity for orexin-1 receptor antagonism, highlighting the role of the dihydroisoquinoline core in receptor binding .
  • N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-(2-methoxynaphthalen-1-yl)quinazolin-4-amine (Compound 5a) Substituents: Quinazoline-4-amine linked to a phenyl-ethyl-dihydroisoquinoline group. Synthesis: 47.7% yield via nucleophilic substitution . Relevance: Designed as a P-glycoprotein inhibitor for reversing MDR in cancer .
Sulfonyl-Containing Analogues
  • N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide Substituents: Pyrrolidine-3-carboxamide with a 3,4-dimethylphenyl group. Cytotoxicity: IC₅₀ of 117.4 µM in HEK cells, indicating moderate cytotoxicity . Relevance: The sulfonyl bridge may enhance membrane permeability compared to non-sulfonylated analogs .

Pharmacological Comparisons

Compound Name Biological Target/Activity Key Findings Reference
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide Hypothesized: Sigma-2 receptor, P-glycoprotein Structural similarity to Sigma-2 ligands and MDR inhibitors .
N-Benzyl-2-(6,7-dimethoxy-1-{[4-methoxy-3-(propylamino)phenyl]methyl}-THIQ-2-yl)acetamide (31) Orexin-1 receptor 15% synthesis yield; lower activity due to propylamino substituent .
GF120918 (Elacridar) P-glycoprotein inhibitor Clinically used MDR reversal agent; shares dihydroisoquinoline motif .
Key Observations:
  • Receptor Selectivity: The 6,7-dimethoxy substitution on the isoquinoline core is critical for Sigma-2 receptor binding , while N-benzyl groups enhance orexin receptor affinity .
  • Sulfonyl vs. Alkyl Linkers : Sulfonyl-containing derivatives (e.g., the target compound) exhibit distinct physicochemical properties (e.g., polarity, metabolic stability) compared to alkyl-linked analogs like Compound 5a .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is a complex organic compound with potential biological activities. This article focuses on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Isoquinoline moiety : A 3,4-dihydroisoquinoline structure with methoxy substitutions.
  • Benzamide group : A methoxy-substituted benzamide which may enhance its pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄S
Molecular Weight294.36 g/mol
CAS Number206873-63-4

Research indicates that compounds related to this compound exhibit various biological activities:

  • Orexin Receptor Antagonism : This compound has been shown to selectively bind to orexin receptors, particularly the orexin 2 receptor subtype. This interaction is crucial for regulating sleep and appetite, making it a potential candidate for treating sleep disorders and metabolic diseases .
  • Cytotoxicity in Cancer Cells : In vitro studies have evaluated the cytotoxic effects of derivatives of this compound against various cancer cell lines. For instance, compounds similar to this one demonstrated significant cytotoxicity against K562 cell lines, with IC50 values indicating potent activity compared to established chemotherapeutic agents like verapamil .

Study on Cytotoxic Activity

A study assessed the cytotoxicity of several derivatives derived from the isoquinoline structure against the K562 cell line. The results showed that specific derivatives exhibited IC50 values as low as 0.65 μM, indicating strong cytotoxic effects .

Orexin Receptor Binding Studies

Functional assays using radiolabeled ligand binding demonstrated that this compound effectively modulates orexin receptor activity. This modulation influences downstream signaling pathways related to energy homeostasis and sleep regulation.

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameIC50 (μM)Mechanism of Action
N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)carbamoyl)0.66Orexin receptor antagonist
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl) - 4-(dimethylpyrimidinyl)0.65Cytotoxicity in K562 cell line
6-Methoxy-N-(phenyl)benzamide1.20Moderate cytotoxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonation, amide coupling, and functional group protection/deprotection. Key steps include:

  • Sulfonation : Use of sulfonyl chlorides under anhydrous conditions to prevent hydrolysis .
  • Amide Bond Formation : Coupling agents like EDCI and DMAP improve efficiency in forming the benzamide moiety .
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility and reaction rates .
  • Temperature Control : Reactions often proceed at 0–25°C to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with methoxy (δ 3.5–4.0 ppm) and sulfonyl (δ 7.5–8.5 ppm) groups serving as diagnostic peaks .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₉N₂O₆S: 485.17) .

Q. How should researchers assess the compound’s stability under various experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to stressors (e.g., pH 3–9, 40–60°C) and monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials and test under UV/visible light to evaluate photodegradation .
  • Long-Term Storage : Lyophilization or storage at -20°C in anhydrous DMSO preserves stability for >6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or target selectivity. Strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–10 µM) to confirm potency thresholds .
  • Receptor Profiling : Use radioligand binding assays (e.g., sigma-1/sigma-2 receptors) to clarify target engagement .
  • Off-Target Screening : Employ panels (e.g., CEREP) to identify unintended interactions with GPCRs or ion channels .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modular modifications:

  • Core Modifications : Replace the tetrahydroisoquinoline moiety with piperidine or morpholine to alter lipophilicity .
  • Functional Group Tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance receptor affinity .
  • Bioisosteric Replacement : Substitute sulfonyl with carbonyl groups to improve metabolic stability .
    • Example SAR Table :
DerivativeModificationBiological Activity
6,7-Dimethoxy-THIQBase structureSigma-1 agonist (IC₅₀ = 50 nM)
4-Fluoro analogFluorine additionEnhanced selectivity for sigma-2 (IC₅₀ = 12 nM)

Q. What in silico and in vitro approaches are utilized to predict and validate the compound’s molecular targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with sigma receptors, focusing on hydrophobic pockets and hydrogen-bonding residues .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess target residence time .
  • In Vitro Validation :
  • Cell-Based Assays : Measure cAMP inhibition in HEK293 cells expressing sigma receptors .
  • Kinase Profiling : Screen against kinase libraries (e.g., KinomeScan) to rule out off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.